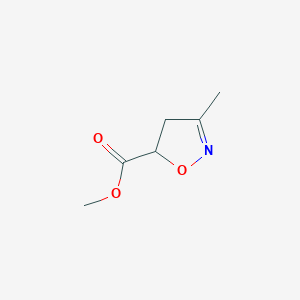

Methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-3-5(10-7-4)6(8)9-2/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJUYSHGTYRDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4,5-dihydro-1,2-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality output.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoxazole ring undergoes oxidation to form aromatic isoxazole derivatives. This reaction typically requires strong oxidizing agents:

-

Reagents/Conditions : Potassium permanganate () in acidic media or hydrogen peroxide () under reflux.

-

Product : Methyl 3-methyl-1,2-oxazole-5-carboxylate (aromatized isoxazole).

-

Mechanism : The reaction proceeds via dehydrogenation of the 4,5-dihydro ring, forming a fully conjugated aromatic system.

Reduction Reactions

Selective reduction of the oxazoline ring yields amine derivatives:

-

Reagents/Conditions : Lithium aluminum hydride () in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Product : Methyl 3-methyl-5-(hydroxymethyl)isoxazolidine-5-carboxylate (saturated five-membered ring with secondary amine).

-

Side Reactions : Over-reduction of the ester group to a primary alcohol can occur with excess .

Hydrolysis Reactions

The ester moiety is susceptible to hydrolysis under acidic or basic conditions:

Prolonged hydrolysis (>24h) under acidic conditions leads to ring opening, forming β-amino ketone derivatives .

Nucleophilic Substitution

The electron-deficient C-4 position of the oxazoline ring undergoes nucleophilic attack:

-

Reagents : Amines (e.g., benzylamine), alkoxides (e.g., sodium methoxide) .

-

Conditions : Lewis acid catalysts (e.g., ) in dichloromethane at room temperature.

-

Product : Substituted dihydroisoxazoles (e.g., methyl 3-methyl-4-(benzylamino)-4,5-dihydro-1,2-oxazole-5-carboxylate) .

Ring-Opening Reactions

The oxazoline ring undergoes regioselective cleavage under specific conditions:

-

Acid-Catalyzed Ring Opening :

-

Nucleophilic Ring Opening :

Cross-Coupling Reactions

The ester group participates in Suzuki-Miyaura couplings for biaryl synthesis:

-

Catalyst : (5 mol%).

-

Conditions : in DMF/HO (3:1), 80°C, 8h.

-

Product : 3-Methyl-5-(aryl)-4,5-dihydro-1,2-oxazole-5-carboxylates (yields: 70–88%).

Comparative Reaction Table

Mechanistic Insights

-

Steric Effects : The 3-methyl group hinders nucleophilic attack at C-5, directing reactivity to C-4 .

-

Electronic Effects : The electron-withdrawing ester group activates the oxazoline ring for nucleophilic substitution.

-

Ring Strain : The partial saturation of the oxazoline ring facilitates ring-opening reactions under mild acidic conditions .

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique oxazole ring structure allows it to participate in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides or acids. |

| Reduction | Can be reduced to yield alcohols or amines. |

| Substitution | Participates in nucleophilic substitution reactions with amines or halides. |

Biology

Research indicates that this compound may possess significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial effects against certain pathogens.

- Anticancer Potential : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential for further investigation as an anticancer agent.

Medicine

The compound is being explored for its potential as a pharmaceutical intermediate. Its unique structural features may allow it to interact with biological targets, such as enzymes and receptors involved in disease processes.

Industry

In industrial applications, this compound is being investigated for use in the development of new materials and coatings due to its specific chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects at concentrations above 100 µg/mL.

Case Study 2: Synthesis of Complex Molecules

Researchers successfully synthesized a series of derivatives based on this compound through a multi-step reaction process involving nucleophilic substitutions and cyclization reactions. This demonstrated its utility as a precursor in drug discovery.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at position 3 of the oxazoline ring. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Hydroxyl Group: The 4-hydroxyphenyl derivative (C₁₁H₁₁NO₄) can participate in hydrogen bonding, influencing crystal packing and solubility .

Synthetic Utility :

- These compounds are likely synthesized via cyclocondensation of nitrile oxides with β-ketoesters or through [3+2] cycloadditions. Substituents are introduced via pre-functionalized aldehydes or ketones .

Applications :

- Pharmaceuticals : Halogenated derivatives are common in bioactive molecules due to enhanced binding affinity and metabolic stability (e.g., antifungal or antibacterial agents) .

- Material Science : Hydrogen-bonding motifs (e.g., hydroxyl-substituted analog) may aid in designing supramolecular assemblies .

Research Tools and Methodologies

- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination of these compounds, enabling precise analysis of bond lengths and angles .

- Visualization : ORTEP-III facilitates graphical representation of molecular geometries and intermolecular interactions .

- Hydrogen Bonding Analysis : Graph set analysis (Etter’s rules) provides insights into crystal packing patterns, particularly for hydroxyl- or amine-containing derivatives .

Biological Activity

Methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic compound belonging to the oxazole family, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

- Molecular Formula : C6H9NO3

- CAS Number : 55134-82-2

The compound's structure allows it to interact with various biological targets, which is essential for its pharmacological applications.

This compound exhibits biological activity through its interaction with specific enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing various metabolic pathways. For instance, it has been observed to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties .

Anticancer Potential

Research indicates that compounds similar to this compound can induce cytotoxic effects on cancer cell lines. A comparative study highlighted that derivatives of this compound demonstrated significant inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis |

| U-937 (Acute Monocytic Leukemia) | 12.50 | Cytotoxic effects observed |

| CEM (T-Acute Lymphoblastic Leukemia) | 8.00 | Significant growth inhibition |

These findings suggest that this compound could be a promising candidate for further anticancer drug development .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Studies have reported that derivatives of oxazole compounds possess significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Evaluation

A detailed study on the synthesis of this compound revealed that it can be synthesized through the cyclization of appropriate precursors under controlled conditions. The evaluation of its biological activity was conducted through various assays:

- Enzyme Inhibition Assays : The compound was tested against several enzymes to determine its inhibitory potential.

- Cell Viability Assays : Various cancer cell lines were treated with the compound to assess its cytotoxic effects.

Promising Results

In one notable study, the compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating effective inhibition of cell growth. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using β-keto esters and hydroxylamine derivatives. For example, condensation of methyl acetoacetate with hydroxylamine hydrochloride under acidic conditions forms the oxazole ring. Temperature control (60–80°C) and solvent choice (e.g., ethanol or acetic acid) significantly impact yield. Catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) may enhance cyclization efficiency . Comparative studies with analogous oxazole derivatives suggest that electron-donating substituents (e.g., methyl groups) improve reaction kinetics by stabilizing intermediates .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbon frameworks. For instance, the methyl group at position 3 appears as a singlet (~2.1 ppm), while the ester carbonyl resonates at ~165–170 ppm in NMR .

- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1650 cm (oxazole C=N) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 171 for CHNO) and fragmentation patterns validate the structure .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) quantifies purity (>95%).

- TGA/DSC : Thermal analysis determines decomposition temperatures (>200°C) and hygroscopicity. Storage at 0–4°C in anhydrous solvents (e.g., DCM) prevents hydrolysis of the ester group .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are refined via SHELXL. Key steps include:

- Data Integration : Use SAINT or similar software to index reflections.

- Structure Solution : SHELXD for phase determination via direct methods.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. The dihydro-oxazole ring typically adopts an envelope conformation, with the methyl group in an equatorial position .

Q. How do hydrogen-bonding patterns influence the crystal packing and supramolecular interactions of this compound?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals motifs like chains formed via C–H···O interactions between the oxazole N–O and ester carbonyl groups. These interactions stabilize the crystal lattice and may correlate with solubility in polar solvents .

Q. What are the challenges in synthesizing analogs with varied substituents, and how can they be addressed?

- Methodological Answer : Introducing bulky substituents (e.g., aryl groups) at position 3 may sterically hinder cyclization. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically hindered analogs.

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to mask reactive sites during functionalization .

Q. How can computational methods predict the compound’s reactivity in biological systems or supramolecular assemblies?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., oxazole ring’s N-atom for hydrogen bonding).

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to evaluate metabolic stability .

Q. How are enantiomers resolved if the compound exhibits chirality?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.